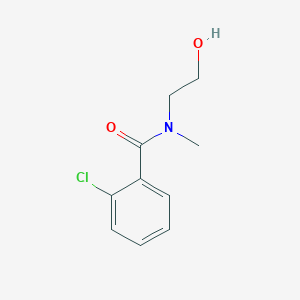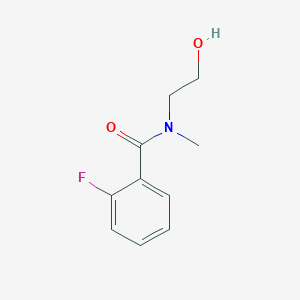
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is an antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpastes, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Mechanism of Action
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids in bacteria and fungi. This disruption of the fatty acid synthesis pathway ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of microorganisms, it has also been found to have some negative effects on human health. Studies have shown that 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can disrupt the endocrine system, leading to hormonal imbalances and potential reproductive issues. It has also been shown to have negative effects on the immune system and may contribute to the development of antibiotic resistance.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been used in a variety of laboratory experiments due to its antimicrobial properties. It is particularly useful in experiments where the growth of bacteria or fungi needs to be inhibited. However, due to its negative effects on human health, it is important to use caution when handling 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in the laboratory and to follow proper safety protocols.
Future Directions
While 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been widely used in consumer products for decades, there is growing concern about its potential negative effects on human health and the environment. As a result, there has been a push to restrict or ban the use of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide in consumer products. Future research may focus on identifying alternative antimicrobial agents that are effective against a wide range of microorganisms but have fewer negative effects on human health and the environment. Additionally, research may focus on developing new methods for inhibiting the growth of bacteria and fungi that do not rely on the use of antimicrobial agents.
Synthesis Methods
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with sodium hydroxide, followed by the addition of chloroacetyl chloride and then the reaction with N-methyl ethanolamine to form the final product.
Scientific Research Applications
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi. It has been used in a variety of scientific research applications, including in vitro studies, animal studies, and clinical trials.
properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUOWPILMIDSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)